molecular formula C6H3ClFI B1301177 4-Chloro-3-fluoroiodobenzene CAS No. 202982-67-0

4-Chloro-3-fluoroiodobenzene

Cat. No. B1301177
M. Wt: 256.44 g/mol
InChI Key: VNMRRTIDEYNZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194178

Procedure details

0.2 mmol of Pd(PPh3)2Cl2 and 0.1 mmol of CuI are added to a mixture of 0.01 mol of 4-pentylphenylacetylene, 0.01 mol of 3-fluoro-4-chloro-iodobenzene and 40 ml of diethylamine at room temperature and stirred for 12 hours. After completion of the reaction, the suspension is filtered, and the filtrate is concentrated by evaporation. Purification by chromatography and/or crystallization gives 4-pentyl-3'-fluoro-4'-chloro tolan having C 49.6° I.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]#[CH:13])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[F:14][C:15]1[CH:16]=[C:17](I)[CH:18]=[CH:19][C:20]=1[Cl:21]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C(NCC)C>[CH2:1]([C:6]1[CH:7]=[CH:8][C:9]([C:12]#[C:13][C:17]2[CH:18]=[CH:19][C:20]([Cl:21])=[C:15]([F:14])[CH:16]=2)=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |^1:25,44|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)C#C
Name
Quantity
0.01 mol
Type
reactant
Smiles
FC=1C=C(C=CC1Cl)I
Name
Quantity
0.2 mmol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
0.1 mmol
Type
catalyst
Smiles
[Cu]I
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)NCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by chromatography and/or crystallization

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C#CC1=CC(=C(C=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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